molecular formula C6H5ClOS B1275801 Benzenesulfinyl chloride CAS No. 4972-29-6

Benzenesulfinyl chloride

Cat. No. B1275801
CAS RN: 4972-29-6
M. Wt: 160.62 g/mol
InChI Key: DKENIBCTMGZSNM-UHFFFAOYSA-N
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Description

Benzenesulfinyl chloride is a chemical compound with the molecular formula C6H5ClOS . It is also known by other names such as benzenesulfinic chloride, benzenesulphinyl chloride, and PhSOCl .


Synthesis Analysis

The synthesis of benzenesulfonyl chloride, a closely related compound, is typically achieved by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . Another method involves a reaction between benzene and chlorosulfonic acid . These methods may provide insight into the synthesis of benzenesulfinyl chloride.


Molecular Structure Analysis

The molecular structure of benzenesulfinyl chloride consists of a benzene ring attached to a sulfinyl chloride group . The InChI representation of the molecule is InChI=1S/C6H5ClOS/c7-9(8)6-4-2-1-3-5-6/h1-5H .


Chemical Reactions Analysis

Benzenesulfonyl chloride, a compound similar to benzenesulfinyl chloride, is known to react with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . This suggests that benzenesulfinyl chloride might exhibit similar reactivity.


Physical And Chemical Properties Analysis

Benzenesulfinyl chloride has a molecular weight of 160.62 g/mol . It has a computed XLogP3 value of 1.6, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 36.3 Ų .

Safety and Hazards

Benzenesulfinyl chloride is considered hazardous. It is toxic, irritates skin, eyes, and mucous membranes, and can cause burns . Contact with water liberates toxic gas . Always handle with care and use personal protective equipment .

Mechanism of Action

Target of Action

Benzenesulfinyl chloride, also known as Benzenesulfonyl chloride, primarily targets compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

Mode of Action

The mode of action of Benzenesulfinyl chloride involves its reaction with benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .

Biochemical Pathways

The biochemical pathways affected by Benzenesulfinyl chloride are those involving the formation of sulfonamides and sulfonate esters. These compounds are formed through its reactions with amines and alcohols . The exact downstream effects of these pathways can vary depending on the specific amines and alcohols involved in the reaction.

Pharmacokinetics

It is known that the compound is a colourless viscous oil that dissolves in organic solvents This suggests that it may have good bioavailability when administered in a suitable solvent

Result of Action

The primary result of the action of Benzenesulfinyl chloride is the formation of sulfonamides and sulfonate esters . These compounds have a wide range of uses in organic chemistry, including as intermediates in the synthesis of various other compounds.

Action Environment

The action of Benzenesulfinyl chloride can be influenced by environmental factors such as temperature and the presence of water. It is known to react with water , and its reactions with other compounds can also be temperature-dependent . Therefore, the action, efficacy, and stability of Benzenesulfinyl chloride can be significantly affected by its environment.

properties

IUPAC Name

benzenesulfinyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c7-9(8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKENIBCTMGZSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400564
Record name benzenesulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfinyl chloride

CAS RN

4972-29-6
Record name benzenesulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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